molecular formula C14H20N2O4 B13561219 Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B13561219
M. Wt: 280.32 g/mol
InChI Key: MQQCASCLXNLBCK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 18 hours at ambient temperature to yield the desired product.

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like methyl iodide (CH3I) or ethyl bromide (C2H5Br).

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)10-5-6-11(19-4)15-7-10/h5-7,18H,8-9H2,1-4H3

InChI Key

MQQCASCLXNLBCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)OC)O

Origin of Product

United States

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